Subtype Selectivity Profile: GW 9578 vs. Fenofibrate and Wy-14643 in Human Receptors
In cell-based transactivation assays, GW 9578 exhibits a 20-fold selectivity for human PPARα (EC50 = 0.05 µM) over PPARγ (EC50 = 1.0 µM) and a 28-fold selectivity over PPARδ (EC50 = 1.4 µM) . In contrast, the classical fibrate fenofibrate shows a 10-fold selectivity (PPARα EC50 = 30 µM; PPARγ EC50 = 300 µM) and Wy-14643 shows a 12-fold selectivity (PPARα EC50 = 5.0 µM; PPARγ EC50 = 60 µM) . This quantitative comparison demonstrates that GW 9578 provides a substantially wider selectivity margin, reducing the likelihood of off-target activation of PPARγ- or PPARδ-mediated pathways in human cellular models.
| Evidence Dimension | Selectivity ratio (human PPARγ EC50 / human PPARα EC50) |
|---|---|
| Target Compound Data | Human PPARα EC50 = 0.05 µM; PPARγ EC50 = 1.0 µM; Ratio = 20 |
| Comparator Or Baseline | Fenofibrate: PPARα EC50 = 30 µM, PPARγ EC50 = 300 µM, Ratio = 10; Wy-14643: PPARα EC50 = 5.0 µM, PPARγ EC50 = 60 µM, Ratio = 12 |
| Quantified Difference | GW 9578 selectivity ratio is 2-fold greater than fenofibrate and 1.7-fold greater than Wy-14643. |
| Conditions | Cell-based transactivation assay using human PPAR subtypes expressed in CV-1 or similar cells. |
Why This Matters
Higher subtype selectivity reduces confounding effects in mechanistic studies, ensuring that observed biological responses are primarily attributable to PPARα activation.
